N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide
Description
N-[2-(Dimethylamino)ethyl]-2-hydroxybenzamide (CAS: 91430-50-1) is a synthetic organic compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.257 g/mol . Its structure features a 2-hydroxybenzamide core linked to a dimethylaminoethyl side chain. Key physicochemical properties include a density of 1.125 g/cm³, a boiling point of 378.1°C, and a logP (lipophilicity) value of 1.258 .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUONZSDKKLBXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406924 | |
| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91430-50-1 | |
| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and high yield. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for reducing the amide group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Hydroxybenzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound has an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization .
- Contrast: Unlike the target compound, it lacks the dimethylaminoethyl group, relying instead on a hydroxy-tert-butyl moiety for directing reactivity in catalysis.
N-[2-(Diethylamino)ethyl]-2-hydroxybenzamide (CAS: 46803-81-0)
- Modification: Replaces dimethylamino with diethylamino.
N-[2-(Benzylamino)ethyl]benzamide (CAS: 67630-76-6)
Positional Isomers
N-[2-(Dimethylamino)ethyl]-4-hydroxybenzamide (CAS: 77301-24-7)
- Key Difference : Hydroxyl group in the para position instead of ortho.
Functional Group Replacements
Ethyl 4-(Dimethylamino)benzoate
- Modification : Replaces hydroxybenzamide with an ester group .
- Application : Demonstrates higher reactivity in resin cements compared to methacrylate analogs, emphasizing the role of aromaticity in polymerization .
N-[2-(Dimethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide
Antitumor Activity
- Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide): Activity: IC₅₀ values of 14.45 μM (P388) and 20.54 μM (A549), significantly lower than the parent compound (>100 μM) . Role of Dimethylaminoethyl: Enhances solubility and target engagement, likely through electrostatic interactions with DNA or enzymes.
Polymerization Efficiency
- Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate: The benzoate derivative exhibits higher conversion efficiency in resins due to aromatic stabilization, while the methacrylate’s performance improves with co-initiators like DPI .
Key Research Findings
Dimethylaminoethyl Side Chain: Enhances solubility and target interaction in biological systems (e.g., antitumor activity in Compound 1h) .
Ortho-Hydroxy Group : Critical for chelation and hydrogen bonding, as seen in the target compound’s pharmaceutical applications .
Lipophilicity vs. Bioavailability: Diethylamino substitution increases logP but may compromise excretion efficiency .
Biological Activity
N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its benzamide structure, which includes a hydroxyl group and a dimethylaminoethyl substituent. The synthesis typically involves straightforward organic reactions that can be optimized for yield and purity. Continuous flow processes are often employed in industrial settings to enhance production efficiency while maintaining high purity levels.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Serotonin Receptors : Research indicates that this compound may influence serotonin receptor pathways, which are crucial in mood regulation and related disorders. Alterations in these pathways suggest potential therapeutic applications in treating depression and anxiety.
- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. This property positions it as a candidate for further exploration in oncology.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Interaction with serotonin receptors | Modulates neurotransmission pathways | |
| Cytotoxicity in cancer cells | Induces cell death in specific cancer lines | |
| Potential antidepressant effects | Alters serotonin levels, impacting mood disorders |
Case Studies
Case Study 1: Antidepressant Potential
A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain. This suggests the compound's potential as an antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating potent anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological efficacy. Modifications to the benzamide core or substituents can significantly alter its pharmacological profile. For instance:
- Hydroxyl Group Positioning : Variations in the position of the hydroxyl group on the benzene ring can enhance or diminish receptor affinity.
- Dimethylamino Substituent : The presence of the dimethylamino group is essential for maintaining the compound's activity against serotonin receptors and enhancing solubility.
Q & A
Q. What are the optimal synthetic routes for N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide, and how do reaction conditions influence yield and purity?
The synthesis of N-substituted benzamides typically involves multi-step protocols. For example:
- Step 1 : Amide bond formation using 2-hydroxybenzoyl chloride and N,N-dimethylethylenediamine under basic conditions (e.g., pyridine or Et₃N) in dichloromethane .
- Step 2 : Purification via recrystallization (methanol/water) or column chromatography.
Key variables include reaction temperature (room temperature vs. reflux), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps in related compounds) . Contamination by unreacted starting materials or side products (e.g., over-alkylated derivatives) can reduce purity, necessitating rigorous HPLC or NMR validation .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic methods :
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₂: calculated 224.12) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or electronic effects) impact the biological activity of this compound analogs?
Structure-activity relationship (SAR) studies suggest:
- Hydroxy group position : Moving the -OH from ortho to meta or para on the benzamide ring reduces anti-inflammatory activity due to altered hydrogen-bonding interactions with target proteins .
- Dimethylamino group : Replacement with bulkier amines (e.g., piperidine) may enhance membrane permeability but decrease solubility .
Example data table :
| Substituent Position | IC₅₀ (μM, COX-2 Inhibition) | LogP |
|---|---|---|
| 2-Hydroxy | 12.3 ± 1.2 | 1.8 |
| 3-Hydroxy | 48.7 ± 3.5 | 1.6 |
| 4-Hydroxy | >100 | 1.5 |
| Data adapted from analogs in . |
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioassays (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory testing) or buffer pH affecting compound stability .
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., N-oxide derivatives) can artifactually modulate activity .
Solution : Standardize protocols using LC-MS-pure batches and include positive controls (e.g., dexamethasone for inflammation assays) .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?
- Prodrug design : Mask the phenolic -OH with acetyl or phosphate groups to enhance bioavailability .
- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to prolong half-life (tested in related benzamides ).
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., dimethylamino demethylation) for targeted deuteration .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Cell viability assays : Use MTT or resazurin in triplicate across a logarithmic concentration range (0.1–100 μM).
- Controls : Include vehicle (DMSO <0.1%) and reference cytotoxins (e.g., doxorubicin).
- Statistical rigor : EC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .
Emerging Research Directions
Q. Can computational methods predict novel targets for this compound?
Q. What are the implications of this compound’s redox activity in neurodegenerative disease models?
Preliminary data suggest scavenging of ROS in neuronal cells (SH-SY5Y line), but confirmatory studies require:
- ROS assays : DCFH-DA or Amplex Red in H₂O₂-stressed cells .
- In vivo validation : Transgenic Caenorhabditis elegans models to assess neuroprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
